molecular formula C22H26O3 B120431 6,7-Dehydro Norethindrone Acetate CAS No. 106765-04-2

6,7-Dehydro Norethindrone Acetate

Cat. No.: B120431
CAS No.: 106765-04-2
M. Wt: 338.4 g/mol
InChI Key: DQSVONCNGQQILU-ZCPXKWAGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dehydro Norethindrone Acetate is a key synthetic progestin of interest in pharmaceutical research and development, primarily recognized as a related substance of Norethindrone (Norethisterone) and its acetate derivative . Researchers value this compound for its role in analytical method development and validation, where it serves as a critical reference standard for quantifying impurities and ensuring the quality and stability of steroid-based Active Pharmaceutical Ingredients (APIs) . Its mechanism of action is associated with its parent compound, Norethindrone, a well-characterized progestin that mimics the effects of endogenous progesterone by binding to progesterone receptors in target tissues . Upon binding, the ligand-receptor complex modulates gene transcription, leading to progestogenic effects such as the transformation of the endometrium and inhibition of gonadotropin secretion . The specific structural feature of the 4,6-diene system in this compound makes it a valuable subject in metabolic studies and stability testing, helping researchers understand the metabolic pathways and degradation profiles of progestin-based therapeutics . Its applications extend to use as an intermediate in the synthesis of more complex steroid molecules, providing a crucial building block for exploratory synthetic chemistry in a laboratory setting.

Properties

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,5,7,13,17-20H,6,8-12H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSVONCNGQQILU-ZCPXKWAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(CCC2C1(CCC3C2C=CC4=CC(=O)CCC34)C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@H]34)C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00910110
Record name 3-Oxo-19-norpregna-4,6-dien-20-yn-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00910110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106765-04-2
Record name 6,7-Dehydro norethindrone acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106765042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Oxo-19-norpregna-4,6-dien-20-yn-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00910110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-DEHYDRO NORETHINDRONE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP4TBM4VMG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies and Chemical Transformations of 6,7 Dehydro Norethindrone Acetate

Elucidation of Novel Synthetic Pathways and Precursor Chemistry

The creation of the specific 6,7-dehydro (Δ⁶) feature within the norethindrone (B1679910) framework requires precise control over chemical reactions to ensure the correct placement and orientation of the double bond.

The introduction of unsaturation into a steroid's B-ring must be highly controlled to yield the desired 6,7-dehydro isomer. Traditional methods often involve a two-step process: halogenation at the C6 position followed by dehydrohalogenation to induce the double bond. google.com However, modern synthetic chemistry focuses on more direct and selective methods.

Recent progress in catalysis has provided new tools for such transformations. umich.eduumich.edu Transition metal-catalyzed dehydrogenation offers a direct route to introduce double bonds. For instance, palladium catalysts have been used for selective dehydrogenation in the steroid series. acs.org The choice of catalyst and reaction conditions is critical to control the regioselectivity, favoring the Δ⁶ position over other potential sites like Δ⁵.

Enzymatic reactions also present a powerful strategy for achieving high stereoselectivity and regioselectivity. rsc.org While direct enzymatic 6,7-dehydrogenation is less common, enzymes like hydroxysteroid dehydrogenases (HSDHs) can be used to install functional groups that facilitate subsequent chemical steps with high precision. rsc.org For example, the stereoselective introduction of a hydroxyl group can direct elimination reactions to form the desired double bond. The use of enzymes from microorganisms like Rhodococcus has been explored for dehydrogenation at other positions in the steroid nucleus, such as the Δ¹ position, highlighting the potential of biocatalysis in steroid modification. nih.gov

A comparison of different synthetic strategies for introducing unsaturation in steroids is presented below:

Table 1: Comparison of Synthetic Strategies for Steroid Dehydrogenation
Method Reagents/Catalyst Selectivity Advantages Limitations
Chemical Dehydrogenation Chloranil, DDQ Generally good regioselectivity for conjugated systems Well-established, effective for creating α,β-unsaturated ketones Harsh conditions, potential for side reactions
Halogenation/Elimination NBS, Br₂, followed by base (e.g., Li₂CO₃) Regioselectivity depends on initial bromination site Traditional and predictable method Two-step process, use of hazardous reagents
Transition Metal Catalysis Palladium (Pd), Platinum (Pt), Ruthenium (Ru) Can be tuned with ligands for high regio- and stereoselectivity Catalytic amounts, milder conditions possible umich.eduacs.org Catalyst cost, ligand sensitivity, potential for metal contamination

| Biocatalysis (Enzymatic) | Dehydrogenases (e.g., from Rhodococcus) nih.gov | High stereo- and regioselectivity | Green chemistry (aqueous, mild conditions), highly specific rsc.org | Enzyme availability and stability, substrate specificity can be narrow |

Beyond classical elimination and catalytic dehydrogenation, researchers are exploring novel methods to construct the 6,7-dehydro functionality. Photochemical reactions, for instance, offer unique pathways for steroid modification. nih.gov Irradiation of specific steroid precursors can induce rearrangements or eliminations, potentially forming the desired double bond, sometimes through mechanisms not accessible by thermal reactions. The outcome of such photoreactions can be highly dependent on the solvent and the specific chromophore within the steroid. nih.gov

Another emerging area is the use of metallacycle-mediated cross-coupling reactions. umich.edu These advanced organometallic strategies can build complex ring systems and could be adapted to form the B-ring with the 6,7-double bond already in place, representing a convergent and potentially more efficient synthetic design.

Functional Group Interconversions and Derivatization Chemistry

The functional groups on the 6,7-Dehydro Norethindrone Acetate (B1210297) molecule, particularly the C17-acetate and the C17-ethynyl group, are key to its properties and offer sites for further chemical modification.

The acetate group at the C17β position is typically installed via an esterification reaction. This is often achieved by treating the precursor, 6,7-Dehydro Norethindrone (with a free 17β-hydroxyl group), with acetic anhydride (B1165640), often in the presence of a base like pyridine (B92270) or a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). google.com The mechanism involves the activation of the acetic anhydride by the catalyst, followed by nucleophilic attack from the sterically hindered tertiary alcohol at C17.

Deacetylation, or hydrolysis of the ester back to the alcohol, can be accomplished under basic conditions (e.g., using potassium carbonate in methanol) or acidic conditions. However, care must be taken as harsh conditions can affect other parts of the molecule. nih.gov Enzymatic deacetylation offers a milder and often more selective alternative. nih.gov Lipases and esterases can catalyze this hydrolysis with high regioselectivity, which is particularly useful in multifunctional steroids. nih.govnih.gov For example, a study on the deacetylation of acetylated glycosides showed that enzymes can selectively remove acetyl groups at specific positions, a principle that also applies to steroidal systems. nih.gov In some biological systems, an acetylation/deacetylation cycle, mediated by acetyltransferases (KATs) and deacetylases (KDACs or SIRTs), acts as a control mechanism for the activity and transport of steroidal molecules. embopress.orgresearchgate.net

To study the biological interactions of 6,7-Dehydro Norethindrone Acetate, it can be "tagged" with a chemically reactive group. The terminal alkyne (ethynyl group) already present at the C17α position is a perfect handle for "click chemistry." organic-chemistry.org Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction allows for the covalent attachment of a probe, such as a fluorescent dye or biotin, that has a complementary azide (B81097) group. organic-chemistry.orgbroadpharm.com

This reaction is highly efficient and specific, proceeding under mild, often aqueous conditions, which is ideal for biological applications. broadpharm.com The result is a stable triazole ring linking the steroid to the probe. organic-chemistry.org This strategy has been widely used to functionalize platinum complexes and other therapeutic agents to track their cellular uptake and identify their biomolecular targets. nih.gov By attaching a fluorescent azide to the alkyne of this compound, researchers can visualize its distribution in cells using microscopy.

Table 2: Example of Click Chemistry Functionalization

Component 1 Component 2 Catalyst/Conditions Product Application
This compound (contains alkyne) Azido-fluorescein (fluorescent probe with azide) CuSO₄, Sodium Ascorbate, THPTA ligand, aqueous solvent broadpharm.com Fluorescently-labeled this compound Cellular imaging, binding studies
This compound (contains alkyne) Azido-biotin (affinity tag with azide) CuSO₄, Sodium Ascorbate, TBTA ligand broadpharm.com Biotinylated this compound Affinity purification of binding partners

Principles of Green Chemistry in Dehydro-Norethindrone Acetate Production

The principles of green chemistry aim to make chemical processes more environmentally benign and economically efficient. primescholars.com In steroid synthesis, this often involves reducing the number of steps, minimizing waste, and using less hazardous materials. wikipedia.org

A key metric in green chemistry is atom economy , which measures how many atoms from the reactants are incorporated into the final product. wikipedia.orgrsc.org Addition reactions, for example, are highly atom-economical, while substitution and elimination reactions generate byproducts and have lower atom economy. scranton.edu

In the context of producing this compound, green chemistry principles can be applied in several ways:

Catalytic Reagents: Using catalytic methods (e.g., transition metal or enzymatic dehydrogenation) is superior to using stoichiometric reagents (which are consumed in the reaction and generate more waste). primescholars.com Catalytic reactions increase efficiency and reduce the environmental impact. researchgate.net

Solvent Choice: Replacing hazardous organic solvents with greener alternatives like water, supercritical CO₂, or ionic liquids can significantly reduce the environmental footprint of the synthesis.

Energy Efficiency: Developing reactions that can be run at ambient temperature and pressure, such as some enzymatic or click chemistry reactions, reduces energy consumption. primescholars.com

Feedstock: While total synthesis from simple molecules is an achievement, many industrial steroid productions start from natural precursors like diosgenin. researchgate.net Biocatalytic conversion of renewable feedstocks is a cornerstone of green chemistry.

Comprehensive Structural Elucidation and Spectroscopic Characterization of 6,7 Dehydro Norethindrone Acetate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

High-Resolution ¹H, ¹³C, and Heteronuclear 2D NMR Techniques

A complete and unambiguous assignment of the proton (¹H) and carbon (¹³C) chemical shifts for 6,7-Dehydro Norethindrone (B1679910) Acetate (B1210297) is not possible without experimental data. While ¹H and ¹³C NMR data are available for the parent compound, Norethindrone Acetate, the introduction of a double bond between carbons 6 and 7 in the steroid's B-ring would significantly alter the electronic environment and, consequently, the chemical shifts of nearby nuclei. chemicalbook.comnih.gov The olefinic protons at positions 6 and 7 would be expected to appear in the downfield region of the ¹H NMR spectrum, and the corresponding sp²-hybridized carbons would show characteristic signals in the ¹³C NMR spectrum. However, without empirical spectra, any discussion of specific shifts remains speculative.

Furthermore, the application of two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be essential for the definitive assignment of all proton and carbon signals. These techniques reveal proton-proton and proton-carbon correlations, which are crucial for tracing the connectivity of the molecule's complex steroidal framework. The absence of this data in the public domain prevents a detailed structural confirmation.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Bond Analysis

Vibrational spectroscopy provides a "fingerprint" of a molecule by probing its characteristic bond vibrations. For 6,7-Dehydro Norethindrone Acetate, Fourier-Transform Infrared (FTIR) and Raman spectroscopy would be expected to show characteristic absorption bands for the various functional groups present. These would include:

C=O stretching: From the α,β,γ,δ-unsaturated ketone in the A-ring and the acetate ester at C17.

C≡C stretching: From the ethynyl (B1212043) group at C17.

C=C stretching: From the conjugated double bonds in the A and B rings.

C-O stretching: From the acetate group.

C-H stretching, bending, and rocking: From the steroid backbone and methyl groups.

While general regions for these vibrations can be predicted, the precise wavenumbers and intensities are unique to the molecule and can only be determined experimentally. No specific FTIR or Raman spectra for this compound are available in the public domain.

High-Resolution Mass Spectrometry (HRMS) and Detailed Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of this compound, confirming its elemental composition (C₂₂H₂₆O₃). nih.govlookchem.com Tandem mass spectrometry (MS/MS) experiments would be necessary to elucidate its fragmentation pathways under specific ionization conditions. The fragmentation pattern provides valuable structural information by revealing how the molecule breaks apart. Key fragmentation events would likely involve the loss of the acetyl group, cleavage of the D-ring, and retro-Diels-Alder reactions in the B-ring, characteristic of steroidal systems. Without experimental HRMS and MS/MS data, a detailed analysis of its fragmentation behavior cannot be performed.

Advanced Analytical Method Development and Validation for 6,7 Dehydro Norethindrone Acetate in Academic Research Settings

Development of High-Performance Chromatographic Methods

High-performance chromatographic techniques are indispensable for the separation, identification, and quantification of closely related steroid compounds. The development of these methods focuses on achieving high resolution, sensitivity, and specificity.

UHPLC systems, utilizing columns with sub-2 µm particles, offer significant improvements in resolution, sensitivity, and analysis speed compared to traditional HPLC. researchgate.net The coupling of UHPLC with a Photodiode Array (PDA) detector and a Mass Spectrometry (MS) detector provides a powerful tool for the analysis of 6,7-Dehydro Norethindrone (B1679910) Acetate (B1210297). The PDA detector allows for the assessment of peak purity and quantification at specific wavelengths, while the MS detector provides mass-to-charge ratio information, enabling definitive identification and structural elucidation.

Method optimization is a critical step to ensure reliable and accurate results. For compounds structurally similar to 6,7-Dehydro Norethindrone Acetate, such as Norethindrone Acetate (NA), a reverse-phase approach is typically employed. researchgate.net The optimization process involves a systematic evaluation of several parameters:

Column Selection : A C18 column is frequently the stationary phase of choice for steroid separation, providing excellent retention and resolution. researchgate.netijbpas.com Columns with smaller particle sizes (e.g., 1.8 µm) are used in UHPLC to maximize efficiency. researchgate.net

Mobile Phase Composition : A gradient elution using a mixture of an aqueous solvent (like water or a buffer such as ammonium (B1175870) acetate) and an organic solvent (typically acetonitrile (B52724) or methanol) is common. researchgate.netnih.gov The gradient profile is carefully adjusted to achieve optimal separation of the main compound from its impurities. researchgate.net For MS compatibility, volatile buffers like formic acid or ammonium acetate are used instead of non-volatile salts like phosphate. sielc.com

Flow Rate and Column Temperature : These parameters are optimized to enhance separation efficiency and reduce run times. A typical flow rate for UHPLC is around 0.4 ml/min with a column temperature maintained at approximately 40°C to ensure reproducibility of retention times. researchgate.net

Detector Settings : The PDA detector is set to wavelengths that provide the maximum response for the analyte and its impurities, often determined from their UV spectra (e.g., 210 nm and 254 nm for related compounds). researchgate.net The MS detector parameters, including ionization source (e.g., Electrospray Ionization - ESI), capillary voltage, and collision energy, are optimized to achieve high sensitivity and characteristic fragmentation patterns for the target molecule. qps.com

Table 1: Example of Optimized UHPLC-PDA-MS Parameters for Progestogen Analysis (based on Norethindrone Acetate)
ParameterOptimized Condition
Instrument UHPLC with PDA and Triple Quadrupole MS
Column Zorbax SB-C18, (100 × 2.1) mm, 1.8 µm researchgate.net
Mobile Phase A: Water; B: Acetonitrile researchgate.net
Gradient Elution Time-based gradient from 40% B to 90% B researchgate.net
Flow Rate 0.4 mL/min researchgate.net
Column Temperature 40 °C researchgate.net
PDA Detection 210 nm & 254 nm researchgate.net
MS Ionization Electrospray Ionization (ESI) qps.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for steroid analysis. However, due to the low volatility and potential thermal instability of steroids like this compound, direct analysis is often challenging. tandfonline.comnih.gov Derivatization is a crucial sample preparation step that modifies the analyte to increase its volatility and thermal stability, making it amenable to GC analysis. research-solution.comsigmaaldrich.com

The most common derivatization method for steroids is silylation, which involves replacing active hydrogens (in hydroxyl groups) with a trimethylsilyl (B98337) (TMS) group. tandfonline.com This process reduces the polarity of the molecule and enhances its stability at the high temperatures used in the GC injector and column. researchgate.net

Key aspects of this analytical approach include:

Selection of Derivatizing Agent : Several silylating agents are available, each with different reactivity. Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and trimethylchlorosilane (TMCS). acs.orgnih.gov The choice of reagent depends on the specific functional groups present in the analyte. For instance, MSTFA is a strong TMS donor that is effective for silylating hydroxyl groups. nih.govmdpi.com

Optimization of Derivatization Conditions : The reaction conditions, including temperature and time, must be optimized to ensure the reaction goes to completion. sigmaaldrich.com Microwave-assisted derivatization has been shown to significantly reduce reaction times from over 30 minutes to just 1 minute compared to traditional thermal heating methods. acs.org

GC-MS Analysis : The derivatized sample is injected into the GC-MS system. The chromatographic method is optimized to separate the derivatized analyte from other components. The mass spectrometer provides detailed fragmentation patterns of the derivative, which are used for structural confirmation and identification. High-mass ions are particularly useful for diagnostic purposes as they are more specific and less prone to interference. tandfonline.com

Table 2: Common Derivatization Reagents for GC-MS Analysis of Steroids
ReagentAbbreviationCharacteristics and Application
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAA commonly used reagent, often mixed with TMCS (a catalyst) to enhance reactivity. sigmaaldrich.com
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAA powerful silylating agent, considered highly effective for derivatizing a wide range of steroids, including those with hindered hydroxyl groups. acs.orgnih.gov
HexamethyldisilazaneHMDSA weaker TMS donor, typically used for easily silylated groups like those in carbohydrates. research-solution.com
Acylation Reagents (e.g., PFPA, HFBA)-Used to form acyl derivatives, which can improve chromatographic properties and detection sensitivity. rsc.org

The stereochemistry of steroid molecules is critical to their biological function. Synthetic processes can sometimes lead to the formation of unintended stereoisomers or fail to resolve enantiomeric mixtures. Analytical techniques capable of separating and quantifying these isomers are therefore essential. While this compound is a specific diastereomer, its synthesis or degradation could potentially yield other isomers. Furthermore, assessing its purity requires separation from other structural isomers of Norethindrone Acetate. researchgate.net

Two primary strategies are employed for chiral and isomeric separations in academic research:

Direct Separation using Chiral Stationary Phases (CSPs) : This is a form of HPLC where the column's stationary phase is itself chiral. ntu.edu.sg The chiral selector in the stationary phase interacts differently with the enantiomers of a racemic compound, leading to different strengths of adsorption and thus different retention times. This allows for the separation and quantification of individual enantiomers directly from a mixture. ntu.edu.sg

Indirect Separation via Chiral Derivatizing Agents (CDAs) : In this approach, the sample containing enantiomers is reacted with a single, pure enantiomer of a chiral derivatizing agent (e.g., Mosher's acid). ntu.edu.sguff.br This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated using standard, non-chiral chromatography techniques like HPLC or GC. ntu.edu.sg Once separated, the diastereomers can be quantified, providing the enantiomeric ratio of the original sample.

These techniques are crucial for resolving not only enantiomers but also diastereomers and positional isomers, such as the various dehydro- (B1235302) and hydroxylated impurities that can arise during the synthesis and storage of Norethindrone Acetate and its derivatives. researchgate.netnih.gov

Impurity Profiling and Characterization of Degradation Products

Understanding the impurity and degradation profile of a pharmaceutical compound is a regulatory requirement and a key aspect of academic research. nih.gov This involves identifying the byproducts of synthesis and the products formed when the drug substance is subjected to environmental stresses.

Forced degradation, or stress testing, is a process where a drug substance is intentionally exposed to conditions more severe than accelerated stability testing. nih.gov These studies are designed to identify potential degradation products, which helps in establishing degradation pathways and developing stability-indicating analytical methods. nih.govbiomedres.us The International Council for Harmonisation (ICH) guidelines suggest a range of stress conditions. nih.gov

For a compound like this compound, stress testing would typically involve the following conditions, using its parent compound, Norethindrone Acetate, as a reference:

Acid and Base Hydrolysis : The compound is exposed to acidic (e.g., HCl) and basic (e.g., NaOH) solutions at elevated temperatures. Studies on Norethindrone Acetate show it undergoes significant degradation under both acidic and basic conditions. researchgate.netderpharmachemica.com

Oxidation : The compound's stability is tested in the presence of an oxidizing agent, such as hydrogen peroxide (H₂O₂). derpharmachemica.com

Thermal Degradation : The solid drug substance is exposed to high temperatures (e.g., 60-105°C) to assess its thermal stability. derpharmachemica.comsphinxsai.com

Photolytic Degradation : The compound is exposed to light energy (e.g., 1.2 million lux hours) to determine its photosensitivity. derpharmachemica.comsphinxsai.com

Samples from each stress condition are then analyzed using a developed stability-indicating method, typically UHPLC-PDA-MS, to separate and identify the newly formed degradation products. ijpsr.com

Table 3: Summary of Forced Degradation Studies on Norethindrone Acetate researchgate.netderpharmachemica.com
Stress ConditionTypical Reagent/ParametersObserved Outcome for Norethindrone Acetate
Acid Hydrolysis 5N HCl at 70°C for 3 hoursSignificant degradation observed
Base Hydrolysis 2N NaOH at 70°C for 1 hourSignificant degradation observed
Oxidation 50% H₂O₂ at 70°C for 3 hoursGood stability, minimal degradation
Thermal 105°C for 72 hoursGood stability, minimal degradation
Photolytic 1.2 million lux hoursGood stability, minimal degradation
Humidity 40°C / 75% RH for 21 daysGood stability, minimal degradation sphinxsai.com

The synthesis of complex molecules like steroids often results in the formation of related substances, including starting materials, intermediates, and isomers. This compound is itself considered an impurity in the production of Norethindrone Acetate. synzeal.comhemarsh.com A comprehensive analytical method must be able to separate, identify, and quantify all potential impurities.

The UHPLC-PDA-MS method described previously is ideal for this purpose. researchgate.net

Separation : The chromatographic conditions are optimized to achieve baseline separation between the main peak (this compound) and all known and unknown impurities.

Identification : The retention time and PDA spectrum provide initial identification, which is then confirmed by the mass spectrometer. High-resolution MS can provide accurate mass measurements to determine the elemental composition of an impurity, while tandem MS (MS/MS) experiments reveal fragmentation patterns that help elucidate its structure. mdpi.com

Quantification : Once identified, impurities are quantified using the PDA detector. The method is validated for its limit of detection (LOD) and limit of quantification (LOQ) to ensure it is sensitive enough to detect impurities at very low levels (e.g., 0.001% to 0.05%). researchgate.net

Common impurities related to Norethindrone Acetate that would be relevant to the analysis of its 6,7-dehydro derivative include other isomers and oxidation products. researchgate.netnih.gov

Table 4: Common Impurities Related to Norethindrone Acetate
Impurity NameAlternative Name / TypeReference
NorethindroneEP Impurity A allmpus.com
6-Oxo Norethindrone AcetateEP Impurity G allmpus.com
NoreandrostenedioneImpurity-A ijpsjournal.com
Delta-5(6)NorethindroneImpurity-C researchgate.net
Delta-5(10)NorethindroneImpurity-D researchgate.net
6α-hydroxy and 6β-hydroxy NAOxidation Product nih.gov

Method Validation Parameters for Rigorous Analytical Research

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. ich.org For the quantitative analysis of this compound, typically employing High-Performance Liquid Chromatography (HPLC), the key validation parameters include specificity, linearity, precision, accuracy, and the limits of detection and quantification. longdom.orgijpsjournal.com

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.org In the context of this compound analysis, specificity is crucial to ensure that the chromatographic peak corresponding to this compound is free from interference from Norethindrone Acetate and other related impurities. synzeal.comaxios-research.com

To establish specificity, a common approach involves the forced degradation of Norethindrone Acetate to generate potential impurities and degradation products. The drug substance is typically subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. sphinxsai.com The analytical method must be able to resolve the this compound peak from any degradants formed. The use of a photodiode array (PDA) detector can further confirm the peak purity by comparing the UV spectra at different points across the peak.

A representative study on the related compound Norethindrone demonstrated the separation of its impurities, which would be a similar process for validating a method for this compound. longdom.org The acceptance criterion is that the main analyte peak should be well-resolved from all other peaks, and the peak purity should meet the predefined threshold.

Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. ich.org For the determination of this compound, establishing a linear relationship between the concentration and the instrumental response (e.g., peak area in HPLC) is fundamental for accurate quantification.

A series of solutions of this compound at different concentrations would be prepared and analyzed. The resulting peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed. The key statistical outputs are the correlation coefficient (r) or the coefficient of determination (r²), the y-intercept, and the slope of the regression line.

While specific data for this compound is not publicly available, a typical linearity study for a related impurity in a pharmaceutical product would yield results similar to those in the interactive table below. The acceptance criterion for linearity is generally a correlation coefficient (r) of not less than 0.99. sphinxsai.com

Interactive Table 1: Representative Linearity Data for an Analytical Method

Concentration (µg/mL) Peak Area (arbitrary units)
0.1 15,000
0.25 37,500
0.5 75,000
1.0 150,000
2.5 375,000
5.0 750,000
Correlation Coefficient (r) 0.9999
Coefficient of Determination (r²) 0.9998

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ich.org Precision is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Repeatability (Intra-assay Precision): This assesses the precision under the same operating conditions over a short interval of time. It is determined by performing a minimum of six replicate determinations at 100% of the test concentration or nine determinations covering the specified range. The results are expressed as the Relative Standard Deviation (%RSD).

Intermediate Precision (Inter-assay Precision): This expresses the within-laboratory variations, for example, on different days, with different analysts, or with different equipment. The %RSD is calculated for the combined results from the different conditions.

For a validated method, the %RSD for precision studies should be within acceptable limits, typically not more than 2%. The following interactive table provides representative data for a precision study.

Interactive Table 2: Representative Precision Data

Parameter Analyst 1 (Day 1) Analyst 2 (Day 2)
Number of Replicates 6 6
Mean Concentration (µg/mL) 1.02 1.01
Standard Deviation 0.015 0.018
Repeatability (%RSD) 1.47% -
Intermediate Precision (%RSD) - 1.78%

Accuracy refers to the closeness of the test results obtained by the method to the true value. ich.org It is often determined by applying the analytical procedure to a sample with a known amount of the analyte (e.g., a placebo spiked with a known quantity of this compound). The accuracy is then calculated as the percentage of the analyte recovered by the assay.

Accuracy studies are typically performed at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration), with a minimum of three replicates at each level. The acceptance criterion for recovery is usually in the range of 98% to 102%.

Interactive Table 3: Representative Accuracy (Recovery) Data

Spiked Level Amount Added (µg/mL) Amount Recovered (µg/mL) Recovery (%)
80% 0.8 0.79 98.75
100% 1.0 1.01 101.00
120% 1.2 1.19 99.17
Mean Recovery (%) 99.64

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio, typically a ratio of 3:1. researchgate.net

Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. A typical signal-to-noise ratio for the LOQ is 10:1. researchgate.net

These parameters are crucial for the analysis of impurities, as they define the lower limits of detection and quantification for the analytical method. For this compound, a sensitive method with low LOD and LOQ values would be required to accurately monitor its presence at low levels.

Interactive Table 4: Representative LOD and LOQ Data

Parameter Value (µg/mL)
Limit of Detection (LOD) 0.02
Limit of Quantification (LOQ) 0.06

Computational Chemistry and Molecular Modeling of 6,7 Dehydro Norethindrone Acetate and Analogs

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of molecules. These methods provide a detailed description of the electron distribution, which governs a molecule's reactivity and spectroscopic characteristics. For a steroid molecule like 6,7-Dehydro Norethindrone (B1679910) Acetate (B1210297), such calculations can predict key parameters.

Electronic Structure and Reactivity: The electronic structure is characterized by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap are crucial indicators of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. For progestins, the oxygen atoms of the carbonyl and acetate groups are typically regions of high negative potential, making them likely sites for hydrogen bonding.

Spectroscopic Properties: Quantum chemical calculations can predict various spectroscopic properties. For instance, theoretical calculations can help in the assignment of signals in ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra and in interpreting vibrational frequencies observed in Infrared (IR) spectroscopy core.ac.uknih.gov. While experimental data for progesterone (B1679170) and its derivatives are available, computational predictions can aid in the structural elucidation of new analogs like 6,7-Dehydro Norethindrone Acetate acs.orgresearchgate.net.

Calculated Property Significance for this compound
HOMO EnergyIndicates the molecule's ability to donate electrons.
LUMO EnergyIndicates the molecule's ability to accept electrons.
HOMO-LUMO GapCorrelates with chemical reactivity and stability.
Molecular Electrostatic PotentialIdentifies sites for intermolecular interactions, such as hydrogen bonding with receptors.
Predicted NMR ShiftsAids in the structural confirmation and assignment of experimental spectra.
Predicted IR FrequenciesHelps in identifying functional groups and interpreting vibrational spectra.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

While quantum calculations provide insight into static electronic properties, Molecular Dynamics (MD) simulations offer a view of the dynamic nature of molecules over time mdpi.com. Steroid hormones are not rigid structures; they possess significant flexibility, which is often crucial for their biological function nih.gov. MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion, providing a trajectory of conformations over a specific period ntu.edu.sgnih.gov.

For this compound, MD simulations can reveal the flexibility of the steroid's tetracyclic core and the rotational freedom of its side chains (the 17α-ethynyl and 17β-acetate groups). The introduction of the 6,7-double bond can impact the conformation and rigidity of the B-ring compared to its parent compound, Norethindrone Acetate. These simulations can explore how the molecule behaves in a solvent, mimicking physiological conditions, and identify the most stable or frequently occurring conformations nih.gov. This conformational landscape is critical for understanding how the ligand might adapt its shape to fit into a receptor's binding pocket nih.gov.

Key parameters analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms over time from a reference structure, indicating conformational stability.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule.

Radius of Gyration (Rg): Measures the compactness of the molecule over time.

MD Simulation Parameter Insight Gained for this compound
RMSDAssesses the overall stability of the steroid's conformation during the simulation.
RMSFIdentifies the flexibility of specific parts, such as the A-ring or the C17 substituents.
Conformational ClusteringGroups similar structures from the simulation to identify dominant conformations.
Solvent Accessible Surface AreaCalculates the surface area of the molecule exposed to the solvent, relevant for solubility and interactions.

In Silico Receptor/Enzyme Binding Studies and Molecular Docking for Mechanistic Insights

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex nih.gov. This method is invaluable for understanding the molecular basis of ligand-receptor interactions and for screening virtual libraries of compounds for potential biological activity nih.gov.

The biological effects of this compound are mediated primarily through its interaction with the progesterone receptor (PR). Molecular docking studies can predict how this molecule fits into the ligand-binding pocket (LBP) of the PR. Based on studies of the parent compound, norethindrone, it is expected that the steroid core will be anchored within the hydrophobic pocket of the receptor nih.govresearchgate.net.

Key interactions for progestins like norethindrone within the PR's LBP typically include:

Hydrogen Bonds: A crucial hydrogen bond network often involves the C3-keto group of the steroid and key amino acid residues such as Gln725 and Arg766 in the PR binding pocket nih.gov. The C17 substituent can also form important interactions.

Hydrophobic Interactions: The steroidal backbone makes extensive van der Waals contacts with nonpolar residues lining the pocket, such as leucine and phenylalanine researchgate.net.

Docking programs calculate a scoring function to estimate the binding affinity, which helps in ranking different ligands. Following docking, MD simulations can be employed to assess the stability of the predicted ligand-receptor complex over time nih.gov.

Interacting PR Residue (Human) Predicted Interaction Type with Progestins
Gln725Hydrogen Bond
Arg766Hydrogen Bond
Asn719Hydrogen Bond
Leu718, Phe778, Met909Hydrophobic/Van der Waals Interactions

Synthetic progestins can sometimes bind to other steroid receptors, such as the androgen receptor (AR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR), leading to off-target effects. The selectivity of a ligand for its intended receptor is a critical aspect of drug design. Computational methods can be used to explore the structural basis of this selectivity nih.gov.

By performing docking studies of this compound with various steroid receptors, it is possible to compare its predicted binding modes and affinities. Subtle differences in the shape and amino acid composition of the binding pockets of these receptors determine ligand selectivity. For example, the androgenic activity of some 19-nortestosterone derivatives has been linked to their ability to bind effectively to the AR nih.govnih.gov. The introduction of the 6,7-double bond in this compound alters the planarity and electronic distribution of the B-ring, which could modulate its binding affinity and selectivity profile compared to norethindrone. Theoretical studies can help hypothesize how such structural modifications influence the interaction with different receptors, guiding the synthesis of more selective compounds.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Steroid Chemical Series

QSAR modeling is a statistical approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity wikipedia.orgtaylorandfrancis.com. A QSAR model takes the form of an equation that relates molecular descriptors (numerical representations of chemical structure) to an activity value, such as binding affinity or inhibitory concentration .

For a series of progestin analogs, a QSAR model could be developed to predict their binding affinity for the progesterone receptor. This involves:

Data Set Collection: Assembling a group of structurally related steroids with experimentally measured biological activities.

Descriptor Calculation: Calculating various molecular descriptors for each compound. These can be 2D descriptors (e.g., molecular weight, logP) or 3D descriptors (e.g., steric fields from CoMFA or CoMSIA) scielo.br.

Model Development: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to create an equation correlating the descriptors with the activity nih.govacs.org.

Validation: Rigorously testing the model's predictive power using internal and external validation techniques scielo.brresearchgate.net.

A validated QSAR model for a steroid series including this compound could be used to predict the activity of newly designed, unsynthesized analogs. The model would also provide insights into which structural features (e.g., steric bulk at a certain position, electronic properties of a substituent) are most important for enhancing biological activity, thereby guiding future drug design efforts.

Descriptor Type Example Relevance in Steroid QSAR
Constitutional (1D) Molecular WeightDescribes the size of the molecule.
Topological (2D) Connectivity IndicesEncodes information about atomic connectivity and branching.
Physicochemical (2D) LogP (Lipophilicity)Crucial for membrane permeability and binding to hydrophobic pockets.
Electronic (3D) Dipole MomentRelates to polar interactions with the receptor.
Steric/3D (CoMFA/CoMSIA) Steric and Electrostatic FieldsProvides a 3D map of where steric bulk or specific charges are favorable or unfavorable for activity.

Structure Activity Relationship Sar and Advanced Structural Design Principles for 6,7 Dehydro Norethindrone Acetate Analogs

Elucidation of the Influence of the 6,7-Dehydro Moiety on Steroid Ring System Conformation and Rigidity

The introduction of a double bond at the 6,7-position within the B-ring of the norethindrone (B1679910) acetate (B1210297) scaffold significantly alters the conformation and rigidity of the entire steroid nucleus. Steroids are characterized by a tetracyclic system of three six-membered rings (A, B, and C) and one five-membered ring (D). pressbooks.pub The fusion of these rings, typically in a trans configuration between the B-C and C-D rings, imparts a high degree of rigidity to the molecule, preventing the conformational "flipping" common in simple cyclohexane (B81311) systems. pressbooks.publibretexts.org

Chemical Significance of Acetate Esterification on Steroid Interactions and Reactivity

The esterification of the 17α-hydroxyl group to form an acetate ester is a critical modification in many synthetic progestins, including norethindrone acetate and its analogs. nih.govwikipedia.org Progesterone (B1679170) itself lacks a hydroxyl group and cannot be esterified directly. wikipedia.org The introduction of a 17α-hydroxyl group, while a key step, can dramatically decrease the affinity and activity of the parent compound. nih.gov However, the subsequent addition of an acetate ester at this position can restore and even enhance the progestogenic potency. nih.gov

This enhancement is attributed to several factors:

Increased Lipophilicity : The acetate group increases the molecule's fat-solubility (lipophilicity). nih.gov This property can influence the compound's absorption, distribution, and transport across cell membranes.

Metabolic Stability : Esterification protects the 17-hydroxyl group from rapid metabolic breakdown, prolonging the compound's duration of action.

It is important to note that not all steroid esters function as simple prodrugs. While some, like certain esters of 19-nortestosterone derivatives, are converted to the active parent compound, others, such as 17α-hydroxyprogesterone derivatives, are highly active in their esterified form. wikipedia.org

Rational Design Strategies for Modulating Chemical Reactivity and Stereospecificity through Structural Modifications

The design of novel steroid analogs is a process guided by the principles of structure-activity relationships (SAR), where systematic modifications are made to a parent molecule to optimize its properties. nih.gov For decades, the development of new progestagens relied on the chemical intuition of chemists who correlated structural changes with observed biological activities. nih.gov This rational design approach aims to enhance potency, selectivity, and metabolic stability by carefully considering the stereochemical and electronic effects of each modification. u-szeged.huacs.org

Key strategies include:

Stereospecific Synthesis : Ensuring the precise three-dimensional arrangement of atoms is paramount, as even minor changes in stereochemistry can lead to significant differences in biological activity. u-szeged.hulibretexts.org For instance, the stereochemistry at C17 is crucial for activity.

Introduction of Unsaturation : As discussed with the 6,7-dehydro moiety, introducing double bonds alters the molecule's shape and electronic properties, which can enhance receptor binding. nih.gov

Functional Group Modification : Altering or adding functional groups at key positions can fine-tune the molecule's interaction with its target receptor and influence its metabolic fate.

Exploration of Substituent Effects at Key Steroidal Positions (e.g., C-17, C-19)

Modifications at the C-17 and C-19 positions of the steroid nucleus are particularly impactful in determining the progestogenic and androgenic activity of norethindrone analogs.

C-17 Substituents : The nature of the substituent at C-17 is a primary determinant of a progestin's activity. The 17α-ethynyl group is a hallmark of the 19-nortestosterone family (including norethindrone) and is critical for oral activity and potent progestogenic effects. scribd.com The combination of the 17α-ethynyl group and the lack of a C-19 methyl group (discussed below) defines this class of progestins. Bulky substituents at the 17β-position, in contrast, tend to result in compounds that are strong progestins but weak androgens. scribd.com

C-19 Substituents : Norethindrone is a 19-norprogestin, meaning it lacks the methyl group at the C-10 position (which is conventionally numbered C-19) that is present in progesterone. nih.gov The removal of this C-19 methyl group generally leads to an increase in progestogenic activity. nih.gov

The interplay between these positions is crucial. For example, the combination of removing the C-19 methyl group and adding a 17α-ethynyl group transforms the testosterone (B1683101) structure into a potent progestin. scribd.com

Table 1: Influence of C-17 and C-19 Modifications on Progestin Activity

Base SteroidC-19 Methyl?C-17α SubstituentResulting Activity Profile
ProgesteroneYesAcetylNatural Progestogen
TestosteroneYesHydroxylNatural Androgen
NorethindroneNoEthynyl (B1212043)Potent Progestin
19-norprogesteroneNoHydrogenPotent Progestin nih.gov

Design and Synthesis of Novel Heteroatom-Containing Steroid Analogs

A more advanced strategy in steroid design involves replacing one or more carbon atoms of the steroid skeleton with a heteroatom, such as nitrogen, oxygen, or sulfur. nih.gov This creates structurally novel analogs, often with significantly altered chemical and biological properties. nih.gov The introduction of a nitrogen atom, creating an "aza-steroid," is a particularly well-explored strategy. wikipedia.org

These modifications can:

Introduce new hydrogen bonding capabilities.

Alter the electronic distribution of the ring system.

Create compounds with unique receptor binding profiles or different metabolic pathways.

For example, 4-azasteroids have been successfully developed as 5α-reductase inhibitors. wikipedia.org While the synthesis of heteroatom-containing analogs of 6,7-dehydro norethindrone acetate is not widely documented, the principles have been applied to other steroid classes, indicating a viable pathway for creating novel compounds with potentially unique activities. researchgate.netnih.gov

Biostructural Insights into Structure-Function Relationships of Steroidal Ligands

The biological activity of a steroidal ligand like this compound is ultimately determined by its interaction with its target, the progesterone receptor (PR). The PR, like other steroid receptors, has a modular structure, including a highly conserved DNA-binding domain (DBD) and a C-terminal ligand-binding domain (LBD). nih.govnih.govnih.gov The LBD forms a hydrophobic pocket that accommodates the steroid ligand. nih.gov

The binding of a ligand to the LBD induces a critical conformational change in the receptor, particularly in a region known as helix-12. nih.govnih.gov This change is essential for the recruitment of co-regulatory proteins that are necessary for gene activation. nih.gov The precise fit and the specific electrostatic and steric interactions between the ligand and the amino acid residues of the LBD dictate the functional outcome.

Key interactions for progestins within the PR's LBD include:

Hydrogen Bonding : A crucial hydrogen bond typically forms between the C3-keto group of the steroid and the residues Gln642 and Arg646 in the LBD. researchgate.net Another key interaction for norethindrone involves a hydrogen bond between its 17α-ethynyl group and Asn719, which can be mediated by a water molecule. nih.gov

Van der Waals Contacts : The hydrophobic steroid core fits snugly into the pocket, stabilized by numerous van der Waals interactions with nonpolar amino acid residues.

The altered shape of this compound due to the B-ring double bond would change how it fits within this pocket, potentially altering its orientation and the strength of these key interactions, thereby modulating its functional activity as an agonist or antagonist.

Future Research Directions and Emerging Methodologies in 6,7 Dehydro Norethindrone Acetate Chemical Research

Application of Advanced Spectroscopic Techniques (e.g., Solid-State NMR, Cryo-EM for Receptor Complexes)

Future investigations into the physicochemical and biological properties of 6,7-Dehydro Norethindrone (B1679910) Acetate (B1210297) will greatly benefit from the application of advanced spectroscopic techniques that offer high-resolution structural and dynamic information.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy offers a powerful, non-destructive method for characterizing the compound in its solid form. tandfonline.com This is particularly crucial as the solid-state properties of an active pharmaceutical ingredient (API) directly influence its stability, formulation, and bioavailability. tandfonline.com Research has demonstrated that 13C cross-polarization/magic angle spinning (CP/MAS) ssNMR can effectively analyze steroid compounds, revealing detailed information about polymorphism and local ring conformations. tandfonline.comnih.gov For instance, ssNMR has been used to distinguish between different crystal forms (polymorphs) of steroids like testosterone (B1683101) and to identify unique molecular conformations in fluorinated steroids. nih.govnih.gov

Future ssNMR studies on 6,7-Dehydro Norethindrone Acetate could focus on:

Polymorph Characterization: Identifying and characterizing different crystalline forms of the compound, as variations in crystal packing can affect its physical properties.

Conformational Analysis: Elucidating the precise three-dimensional structure and ring conformation of the molecule in the solid state, which is not always identical to its solution-state conformation.

Formulation Stability: Assessing the compound's interaction with excipients in a formulated product, monitoring for changes in its physical state over time and under stress conditions to predict long-term stability. europeanpharmaceuticalreview.com

Cryo-Electron Microscopy (Cryo-EM) has revolutionized structural biology, enabling the determination of large, flexible macromolecular structures at near-atomic resolution. nih.govfrontiersin.org While techniques like X-ray crystallography have been challenging for dynamic proteins like steroid hormone receptors (SHRs), cryo-EM provides a unique advantage in visualizing their complex and dynamic behavior. nih.govnih.gov Recent cryo-EM studies have successfully revealed the structural dynamics of several SHRs, such as estrogen and androgen receptors, when bound to their ligands and DNA. nih.govresearchgate.net

Applying cryo-EM to this compound would allow researchers to:

Visualize Receptor Binding: Determine the high-resolution 3D structure of this compound bound to its primary target, the progesterone (B1679170) receptor. This would reveal the specific amino acid interactions that govern binding affinity and selectivity.

Understand Conformational Changes: Capture snapshots of the receptor in different conformational states upon ligand binding, providing a molecular movie of the activation process. youtube.com This can elucidate how the compound induces the specific downstream transcriptional events.

Characterize Coregulator Complexes: Analyze the structure of the full transcriptional complex, including the steroid receptor, the bound this compound, DNA response elements, and recruited coregulator proteins. nih.govresearchgate.net This would offer a complete picture of its mechanism of action.

Table 1: Comparison of Advanced Spectroscopic Techniques for Steroid Research

Technique Primary Application for this compound Key Insights Provided Advantages
Solid-State NMR (ssNMR) Analysis of the compound in its solid, crystalline, or amorphous form. tandfonline.comPolymorphism, molecular conformation, API-excipient interactions, stability. nih.goveuropeanpharmaceuticalreview.comNon-destructive, provides dynamic and structural information on solid samples. tandfonline.com
Cryo-Electron Microscopy (Cryo-EM) Structural determination of the compound in complex with its biological receptor (e.g., progesterone receptor). nih.govLigand-receptor interactions, mechanism of receptor activation, structure of transcriptional machinery. nih.govresearchgate.netCan analyze large, flexible, and dynamic protein complexes without the need for crystallization. frontiersin.org

Integration of Artificial Intelligence and Machine Learning in Steroid Design and Synthesis Prediction

AI in Steroid Design and Activity Prediction: Machine learning models, particularly deep neural networks, can be trained on vast libraries of existing steroid compounds and their known biological activities. researchgate.net Studies have already demonstrated the power of ML in analyzing steroid profiles for disease diagnosis and classification, proving its ability to discern subtle structure-activity relationships. nih.govnih.gov For example, ML algorithms have successfully used plasma steroid profiles to identify patients with primary aldosteronism. nih.govnih.gov

In the context of this compound, AI and ML could be applied to:

Predict Biological Activity: Develop quantitative structure-activity relationship (QSAR) models to predict the progestogenic activity of novel, structurally similar derivatives. This could guide the design of new compounds with improved potency or selectivity.

Identify Potential Off-Target Effects: Screen the structure of this compound against AI models trained on a wide range of biological targets to predict potential cross-reactivity and side effects.

Design Novel Steroids: Use generative AI models to design entirely new steroid scaffolds that are predicted to have high affinity and specificity for the progesterone receptor, using this compound as a structural template. technolynx.com

AI in Synthesis Prediction: Retrosynthesis, the process of planning a chemical synthesis by working backward from the product, is a complex task that traditionally relies on expert human knowledge. AI-driven retrosynthesis tools can now automatically learn chemical reactions from extensive databases and propose viable synthetic routes for complex molecules. engineering.org.cn

For this compound, these tools could:

Optimize Existing Synthesis: Analyze the current manufacturing process and suggest alternative, more efficient, or cost-effective reaction steps.

Discover Novel Synthetic Routes: Propose entirely new pathways to the molecule, potentially avoiding difficult steps or using more environmentally friendly reagents.

Plan Synthesis of Derivatives: Quickly generate synthetic plans for novel analogs designed by other AI models, creating a fully integrated pipeline for steroid discovery and development.

Development of Novel Chemical Probes and Tags for Steroid Biological Pathway Elucidation

To fully understand the biological journey of this compound from cell entry to gene regulation, it is essential to track its movement and identify its molecular interactions. Chemical probes are small molecules designed to investigate biological systems, often by incorporating a tag for detection or affinity purification. northwestern.edunih.gov

The development of a tagged version of this compound would be a powerful tool for research. This can be achieved using modern synthetic methods like "click chemistry," a set of highly efficient and biocompatible reactions. wikipedia.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a classic click reaction that can be used to attach a tag to a steroid scaffold with minimal perturbation of its biological activity. nih.govnih.gov

Future research in this area would involve:

Synthesis of a "Clickable" Analog: A derivative of this compound would be synthesized containing a small, inert functional group like an alkyne or an azide (B81097). This creates a "handle" for subsequent tagging.

Attachment of Functional Tags: Using click chemistry, various tags could be attached to the handle:

Fluorescent Dyes: To visualize the subcellular localization of the steroid and its receptor in real-time using advanced microscopy.

Biotin: For affinity pull-down experiments to isolate the receptor-ligand complex and identify previously unknown binding partners or coregulator proteins from cell lysates. youtube.com

Biological Pathway Elucidation: Using these probes, researchers could answer fundamental questions, such as tracking the kinetics of receptor translocation to the nucleus, identifying the full complement of proteins involved in its transcriptional activity, and exploring potential non-genomic signaling pathways. This approach provides a dynamic and functional complement to the static structural information obtained from techniques like cryo-EM. youtube.com

Q & A

Basic Research Question: What validated analytical methods are recommended for quantifying 6,7-Dehydro Norethindrone Acetate and its related impurities in pharmaceutical formulations?

Methodological Answer:
High-performance liquid chromatography (HPLC) with UV detection is the gold standard for impurity profiling. The United States Pharmacopeia (USP) recommends a mobile phase of acetonitrile and water (55:45, v/v) for separating this compound from critical impurities such as 6-Keto-norethindrone acetate (relative retention time ~0.79) and 6-Dehydro-norethindrone acetate (~0.97) . Detection at 254 nm ensures sensitivity for low-abundance degradants. Validation parameters (linearity, precision, LOD/LOQ) must adhere to ICH Q2(R1) guidelines, with acceptance criteria for total impurities ≤2.0% .

Advanced Research Question: How does the pharmacokinetic profile of this compound influence experimental design in preclinical models?

Methodological Answer:
After oral administration, this compound is rapidly deacetylated to norethindrone (tmax ~2 hours; t1/2 ~8.5 hours) . To mimic human pharmacokinetics in rodent models, dose regimens should account for:

  • Non-linear kinetics due to saturation of esterase-mediated hydrolysis at high doses.
  • Species-specific metabolic differences : Rodents exhibit faster clearance (e.g., plasma clearance ~0.4 L/hr/kg in humans vs. ~1.2 L/hr/kg in rats).
  • Sampling intervals : Frequent blood sampling (0.5, 1, 2, 4, 8, 12, 24 hours) is critical to capture AUC0-inf (166.9 ng·h/mL in humans) and avoid underestimation of exposure .

Basic Research Question: What strategies are effective in resolving solubility challenges for this compound in aqueous matrices?

Methodological Answer:
Due to its low aqueous solubility (<1 µg/mL), co-solvent systems (e.g., water:dehydrated alcohol, 1:1) enhance dissolution rates by increasing surface area via micellar solubilization . For equilibrium solubility studies, use:

  • Shake-flask method : Saturate the solvent with excess compound, equilibrate for 24 hours at 37°C, and quantify via HPLC.
  • Partition coefficient estimation : Measure solubility in octanol/water (log P ~3.2) to predict membrane permeability .

Advanced Research Question: How does placental hydrolysis of this compound impact its teratogenicity profile in fetal development studies?

Methodological Answer:
Placental and fetal tissues hydrolyze this compound to norethindrone within 1 hour of exposure, even at 8 weeks gestation . To assess teratogenicity:

  • In vitro models : Use term placental explants incubated with 200 µg/mL of the compound; quantify norethindrone via LC-MS/MS.
  • In vivo models : Administer deuterated analogs (e.g., Norethindrone acetate-D8) to track fetal exposure and masculinization endpoints (e.g., Wolffian duct retention in female fetuses) .

Basic Research Question: What are the critical quality attributes (CQAs) for this compound in API synthesis?

Methodological Answer:
CQAs include:

  • Purity : ≥98.0% by HPLC, with specified limits for 6-Keto-norethindrone acetate (≤1.8%) and 6-Dehydro-norethindrone acetate (≤2.2%) .
  • Crystallinity : Polymorphic Form I (confirmed via XRD) ensures stability during tablet compression.
  • Residual solvents : Acetonitrile ≤410 ppm per ICH Q3C.

Advanced Research Question: How can researchers design additive/synergistic studies for this compound in combination therapies for endometriosis?

Methodological Answer:

  • Add-back therapy : Co-administer with leuprolide acetate (11.25 mg IM) and norethindrone acetate (5 mg/day) to mitigate hypoestrogenic side effects (e.g., bone loss) .
  • Dose-response modeling : Use factorial design to optimize ratios (e.g., 0.625 mg conjugated estrogen + 2.5 mg progestin) while monitoring endometrial thickness via transvaginal ultrasound .
  • Biomarker endpoints : Measure VEGF and IL-6 levels to assess anti-angiogenic effects.

Basic Research Question: What stability-indicating assays are suitable for forced degradation studies of this compound?

Methodological Answer:
Subject the compound to:

  • Acidic/alkaline hydrolysis (0.1N HCl/NaOH, 70°C, 24 hours): Monitor degradation to norethindrone (Rt ~0.66) .
  • Oxidative stress (3% H2O2, 24 hours): Detect 6-Keto derivatives (Rt ~0.79) .
  • Photolysis (ICH Q1B): Expose to 1.2 million lux·hours and quantify Δ total impurities (acceptance: ≤5%).

Advanced Research Question: What in silico tools can predict drug-drug interactions (DDIs) involving this compound?

Methodological Answer:

  • CYP3A4 inhibition : Use Simcyp® to model competitive inhibition (Ki ~15 µM) with clarithromycin or ketoconazole.
  • UGT2B7 induction : Quantify glucuronidation rates via hepatocyte assays (EC50 ~50 nM) .
  • P-gp efflux : Conduct bidirectional transport assays in Caco-2 cells (efflux ratio ≥2 indicates substrate liability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.